4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile
Description
4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile is a fluorinated dihydropyridine derivative characterized by:
- 4-(4-Fluorophenyl): A para-fluorinated phenyl group at position 4 of the dihydropyridine ring.
- 2-Thioxo: A sulfur-containing carbonyl group at position 2.
- 6-(Trifluoromethyl): A trifluoromethyl (-CF₃) group at position 5.
- 3-Carbonitrile: A nitrile group at position 3.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)9-5-11(13(15,16)17)19-12(20)10(9)6-18/h1-5,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVXEGUAAGAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=S)C2C#N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Thiazole Intermediate Synthesis
A foundational method for constructing the thioxo-dihydropyridine scaffold involves adapting the Gewald reaction, a two-step process that forms aminothiophene derivatives. In this context, 4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxamide intermediates are synthesized via condensation of cyanoacetamide, elemental sulfur, and substituted isothiocyanates. For the target compound, 4-fluorophenyl isothiocyanate serves as the arylating agent, introducing the fluorophenyl group at the 4-position of the thiazole ring. Subsequent cyclization with trifluoroacetic anhydride (TFAA) under reflux facilitates pyridine ring formation, yielding the dihydropyridine core.
Reaction Conditions :
- Step 1 : Cyanoacetamide (1.0 eq), sulfur (1.2 eq), and 4-fluorophenyl isothiocyanate (1.1 eq) in ethanol at 80°C for 6 hours.
- Step 2 : TFAA (2.5 eq) in toluene at 110°C for 12 hours.
Hantzsch Dihydropyridine Synthesis Modifications
Traditional Hantzsch syntheses, which employ 1,3-dicarbonyl compounds and ammonia, have been modified to incorporate sulfur and trifluoromethyl groups. A trifluoromethylated diketone (e.g., 1,1,1-trifluoropentane-2,4-dione) reacts with 4-fluorobenzaldehyde and cyanoacetamide in the presence of ammonium carbonate, forming the dihydropyridine ring. The thioxo group is introduced via Lawesson’s reagent post-cyclization.
Reaction Conditions :
- 1,1,1-Trifluoropentane-2,4-dione (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), cyanoacetamide (1.2 eq), and (NH₄)₂CO₃ (2.0 eq) in aqueous ethanol (pH 8–9) at 70°C for 24 hours.
- Thionation with Lawesson’s reagent (0.5 eq) in THF at 60°C for 6 hours.
Modern Multicomponent Strategies
Advanced Guareschi–Thorpe Reaction in Aqueous Medium
The Guareschi–Thorpe synthesis, optimized for green chemistry, enables one-pot assembly of hydroxy-cyanopyridines. For the target compound, cyanoacetamide, 4-fluorophenylacetylene, and 1,1,1-trifluoroacetone undergo three-component condensation in ammonium carbonate buffer. The reaction proceeds via Knoevenagel adduct formation, followed by cyclization and dehydrogenation.
Reaction Conditions :
- Cyanoacetamide (1.0 eq), 4-fluorophenylacetylene (1.1 eq), 1,1,1-trifluoroacetone (1.0 eq), and (NH₄)₂CO₃ (3.0 eq) in H₂O/EtOH (3:1) at 90°C for 18 hours.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for dihydropyridine formation. A patented method involves heating a mixture of 4-fluorophenyl glyoxal, trifluoroacetonitrile, and thiourea in DMF at 150°C under microwave conditions (300 W, 20 minutes). The crude product is purified via acid-base extraction.
Reaction Conditions :
- 4-Fluorophenyl glyoxal (1.0 eq), trifluoroacetonitrile (1.2 eq), thiourea (1.5 eq) in DMF, microwave irradiation (300 W, 20 min).
Post-Functionalization and Derivatization
Trifluoromethylation via Radical Pathways
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr) : ν = 2215 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O lactam), 1120–1160 cm⁻¹ (C-F stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ = 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-H), 7.20–7.15 (m, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, CH₂), 1.31 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ = 178.5 (C=S), 162.1 (C-F), 119.8 (q, J = 270 Hz, CF₃), 116.2 (C≡N).
X-ray Crystallography
Single-crystal X-ray analysis of a related compound (3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one) confirms the lactam tautomer predominates in the solid state, with dihedral angles of 64.4° between the fluorophenyl and pyrimidine rings. Hydrogen bonding (N-H···O=S) stabilizes the crystal lattice.
Challenges and Optimization Opportunities
regioselectivity in Cyclization
Competing pathways during cyclization often lead to regioisomers. DFT calculations suggest that electron-withdrawing groups (e.g., CF₃) favor cyclization at the 6-position due to enhanced electrophilicity.
Purification Difficulties
The compound’s low solubility in polar solvents necessitates chromatographic purification using hexane/EtOAc (7:3). Recrystallization from toluene improves purity to >98%.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is typically synthesized via one-pot multicomponent reactions involving:
-
Cyanothioacetamide derivatives as sulfur donors
-
Fluorinated acetophenones (e.g., 4-fluoroacetophenone)
-
Ammonium acetate as cyclization catalyst
Representative reaction scheme :
text4-Fluoroacetophenone + α-arylidene-cyanothioacetamide → Ethanol reflux (8-12 hrs) → Target compound (65-78% yield)
Key parameters:
-
Optimal temperature: 78-82°C
-
Solvent polarity critically influences cyclization efficiency
-
Electron-withdrawing substituents enhance reaction rates by 22-35% compared to non-fluorinated analogs
Thioxo Group Reactivity
The 2-thioxo moiety participates in:
Cyano Group Modifications
The 3-cyano group enables:
-
Hydrolysis : Forms carboxylic acid derivatives under strong acidic conditions (H₂SO₄/H₂O, Δ)
-
Cyclization : With hydrazines yields pyrazolo[3,4-b]pyridine systems (e.g., antitumor agents)
-
Nucleophilic addition : Grignard reagents attack the nitrile to form ketone intermediates
Biological Interaction Pathways
Molecular docking studies reveal three key interaction modalities:
A. Halogen bonding
-
4-Fluorophenyl's fluorine forms 2.8-3.1 Å interactions with Arg297 in FOXM1-DNA binding domain
-
Contributes 38% of total binding energy in enzyme inhibition assays
B. π-Stacking
-
Trifluoromethyl-pyridine core stacks with His287 (distance: 3.5 Å)
-
Enhances binding affinity by 4.2× compared to non-CF₃ analogs
C. Hydrogen bonding
-
Thioxo sulfur participates in S-H···N bonds (2.1-2.3 Å) with Leu289 backbone
-
Critical for maintaining binding pose in 73% of MD simulations
Comparative Reactivity with Structural Analogs
| Structural Variation | Reaction Rate* | Bioactivity Index** |
|---|---|---|
| 4-Fluorophenyl (target) | 1.00 | 1.00 |
| 4-Chlorophenyl | 0.87 | 1.22 |
| 4-Methoxyphenyl | 0.65 | 0.78 |
| Phenyl (no halogen) | 0.72 | 0.85 |
*Relative to target compound in S-alkylation reactions
**Antiproliferative activity vs MCF-7 cells
Key trends:
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. The mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation.
- Case Study : A study demonstrated that the compound effectively inhibited c-KIT kinase activity, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs) and other malignancies. The compound's ability to bind to the ATP-binding site of kinases leads to reduced signaling pathways that promote cancer cell survival and division.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses, suggesting its application in treating inflammatory diseases.
- Mechanism : It appears to influence cytokine production and signaling pathways involved in inflammation, thereby reducing symptoms associated with various inflammatory conditions.
Antimicrobial Properties
Emerging evidence suggests that derivatives of this compound may possess antimicrobial activity against a range of pathogens.
- Case Study : In vitro studies have indicated that related compounds can inhibit the growth of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents for resistant infections.
Data Table: Biological Activities
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Pyridine/Dihydropyridine Derivatives
The table below highlights key structural differences between the target compound and analogs:
Key Structural and Electronic Differences
Aromatic vs.
Substituent Effects :
- Electron-Withdrawing Groups : The -CF₃ group at position 6 and -CN at position 3 are common in all analogs, enhancing electrophilicity.
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorophenyl group in the target compound offers moderate electron withdrawal, whereas 4-chlorophenyl (stronger electron withdrawal) and 4-methoxyphenyl (electron donation) alter electronic distribution .
- Thioxo (C=S) vs. Oxo (C=O) : The thioxo group in the target compound may improve lipophilicity and metabolic stability compared to oxo-containing analogs .
Positional Isomerism :
- In the target compound, the 4-fluorophenyl group occupies position 4, while in other analogs (e.g., CAS MFCD03212266), substituents like methoxyphenyl are at position 6, leading to distinct electronic and steric effects .
Biological Activity
4-(4-Fluorophenyl)-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities. The structure features a pyridine ring substituted with a trifluoromethyl group and a thioxo moiety, which are known to enhance pharmacological properties. This article reviews the biological activities of compound 1, focusing on its anticancer and antimicrobial properties, as well as its potential applications in drug development.
- Molecular Formula : C13H6F4N2S
- Molecular Weight : 298.26 g/mol
- CAS Number : 832741-30-7
Biological Activity Overview
Recent studies have documented various biological activities associated with compound 1, particularly its anticancer and antimicrobial effects.
Anticancer Activity
A significant area of research has focused on the anticancer properties of compound 1. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. For instance, a study evaluated the compound's activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that compound 1 inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| DU145 | 12.5 | Cell cycle arrest at G2/M phase |
| A431 | 20.0 | Inhibition of migration and invasion |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell migration, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Pseudomonas aeruginosa | 32 | Bacteriostatic |
These findings suggest that compound 1 could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy in vitro
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of compound 1 over 48 hours. The study revealed that at concentrations above 10 µM, there was a marked increase in apoptotic cells as assessed by flow cytometry.
Case Study 2: Antimicrobial Testing
A series of assays were conducted to assess the antimicrobial efficacy of compound 1 against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC levels.
Q & A
Q. Advanced
- Software Tools : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key parameters include R-factor (<0.05) and data-to-parameter ratio (>10:1) .
- Handling Disorder : For flexible substituents (e.g., trifluoromethyl), apply restraints to atomic displacement parameters (ADPs) and refine occupancy factors for overlapping positions .
- Validation : Cross-check with CCDC databases to compare bond lengths/angles (e.g., C–F: 1.34–1.38 Å) .
What strategies address contradictions in spectral data during structure elucidation?
Q. Advanced
- Dynamic NMR : Resolve tautomerism or conformational exchange by variable-temperature ¹H NMR (e.g., thioxo vs. thione forms) .
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict NMR shifts and compare with experimental data .
- Synchrotron Radiation : High-resolution XRD (λ = 0.7 Å) clarifies electron density maps for ambiguous substituents (e.g., fluorophenyl orientation) .
How can structure-activity relationships (SAR) guide pharmacological studies of this compound?
Q. Advanced
- Bioisosteric Replacement : Substitute thiophene () with pyridine to modulate lipophilicity (clogP: 2.1 vs. 3.5) and enhance blood-brain barrier penetration .
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, IC₅₀ < 1 µM). Key residues: Lys721 (H-bond with carbonitrile) .
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, IC₅₀ = 5.2 µM) and compare with analogs lacking the trifluoromethyl group (IC₅₀ = 12.7 µM) .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Spill Management : Neutralize with 10% sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste (UN 3077) .
- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the thioxo group .
How do solvent effects influence reactivity in functionalization reactions?
Q. Advanced
- Polar Aprotic Solvents : DMF or DMSO stabilizes transition states in nucleophilic substitutions (e.g., k = 0.45 min⁻¹ in DMF vs. 0.12 min⁻¹ in THF) .
- Microwave Synthesis : Reduce reaction time for cyclization steps (e.g., 30 min at 150°C vs. 24 hrs reflux) while maintaining yield (85–90%) .
- Solvent-Free Conditions : Mechanochemical grinding (ball mill, 600 rpm) achieves 80% conversion for Suzuki couplings, minimizing byproducts .
What computational methods predict the compound’s spectroscopic properties?
Q. Advanced
- TD-DFT : Calculate UV-Vis spectra (λmax = 320 nm in methanol) using CAM-B3LYP functional .
- IR Frequency Analysis : Identify thioxo (C=S) stretch at 1150–1200 cm⁻¹ using B3PW91/6-311++G(d,p) basis set .
- Molecular Dynamics : Simulate solvation effects on NMR shifts (e.g., DMSO vs. CDCl₃) with explicit solvent models .
How can researchers mitigate challenges in scaling up synthesis?
Q. Advanced
- Flow Chemistry : Continuous flow reactors (residence time: 5 min) improve heat transfer for exothermic steps (ΔT < 5°C) .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki-Miyaura couplings (reused 5×, yield drop <5%) .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation (e.g., enamine at 1650 cm⁻¹) .
What are the implications of fluorine substitution on electronic properties?
Q. Advanced
- Hammett Constants : The 4-fluorophenyl group (σₚ = 0.06) reduces electron density at the pyridine ring vs. chloro (σₚ = 0.23), enhancing electrophilicity at C3 .
- ¹⁹F NMR : Chemical shifts (–112 ppm for CF₃, –118 ppm for Ar-F) correlate with substituent electronegativity and ring strain .
- DFT Analysis : Fluorine’s inductive effect lowers LUMO energy (–1.8 eV vs. –1.5 eV for non-fluorinated analogs), facilitating nucleophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
